molecular formula C23H28N2O3S B1669038 Cinalukast CAS No. 128312-51-6

Cinalukast

Cat. No. B1669038
M. Wt: 412.5 g/mol
InChI Key: BZMKNPGKXJAIDV-VAWYXSNFSA-N
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Description

Cinalukast is a selective leukotriene D4 receptor antagonist used in the treatment of asthma . It selectively antagonizes leukotriene D4 (LTD4) at the cysteinyl leukotriene receptor, CysLT1, in the human airway . This action inhibits the actions of LTD4 at the CysLT1 receptor, preventing airway edema, smooth muscle contraction, and enhanced secretion of thick, viscous mucus .


Molecular Structure Analysis

Cinalukast has a molecular formula of C23H28N2O3S and an average molecular weight of 412.545 . It belongs to the class of organic compounds known as anilides .


Chemical Reactions Analysis

Cinalukast binds to the cysteinyl leukotriene receptor . The cysteinyl leukotrienes (LTC4, LTD4, LTE4) are products of arachidonic acid metabolism and are released from various cells, including mast cells and eosinophils . These eicosanoids bind to cysteinyl leukotriene receptors (CysLT) found in the human airway .

Scientific Research Applications

Bronchoconstriction Protection

Cinalukast, a leukotriene D4 receptor antagonist, has been studied for its protective effects against exercise-induced bronchoconstriction in patients with mild, stable asthma. A placebo-controlled study demonstrated that cinalukast significantly reduced the area under the FEV1-time effect curve (AUEC) at different dose levels, providing at least 8 hours of protection. This protective effect was observed to persist with higher doses even after a week of treatment (Adelroth et al., 1997).

properties

IUPAC Name

4-[3-[(E)-2-(4-cyclobutyl-1,3-thiazol-2-yl)ethenyl]anilino]-2,2-diethyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3S/c1-3-23(4-2,22(27)28)14-20(26)24-18-10-5-7-16(13-18)11-12-21-25-19(15-29-21)17-8-6-9-17/h5,7,10-13,15,17H,3-4,6,8-9,14H2,1-2H3,(H,24,26)(H,27,28)/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMKNPGKXJAIDV-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CC(=O)NC1=CC=CC(=C1)C=CC2=NC(=CS2)C3CCC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)(CC(=O)NC1=CC=CC(=C1)/C=C/C2=NC(=CS2)C3CCC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045742
Record name Cinalukast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cinalukast
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014725
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

8.72e-04 g/L
Record name Cinalukast
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014725
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Binds to the cysteinyl leukotriene receptor. The cysteinyl leukotrienes (LTC4, LTD4, LTE4) are products of arachidonic acid metabolism and are released from various cells, including mast cells and eosinophils. These eicosanoids bind to cysteinyl leukotriene receptors (CysLT) found in the human airway. Cysteinyl leukotrienes and leukotriene receptor occupation have been correlated with the pathophysiology of asthma, including airway edema, smooth muscle contraction, and altered cellular activity associated with the inflammatory process, which contribute to the signs and symptoms of asthma.
Record name Cinalukast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00587
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Cinalukast

CAS RN

128312-51-6
Record name Cinalukast
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128312-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinalukast [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128312516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinalukast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00587
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cinalukast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CINALUKAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E1O433QAI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cinalukast
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014725
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
177
Citations
E Ädelroth, MD Inman, E Summersa, D Pace… - Journal of allergy and …, 1997 - Elsevier
… D 4 receptor antagonist, cinalukast, were assessed … cinalukast was lost after 7 days of treatment but persisted with 50 mg and 200 mg doses. Conclusion: Orally administered cinalukast …
Number of citations: 80 www.sciencedirect.com
ID Merás, A Espinosa-Mansilla… - Journal of pharmaceutical …, 2007 - Elsevier
… The changes produced on the fluorescence of cinalukast or montelukast, when they are … cinalukast determination in human serum, based on the fluorescence of the complex cinalukast–…
Number of citations: 22 www.sciencedirect.com
J Pollinger, S Schierle, S Neumann, J Ohrndorf… - …, 2019 - Wiley Online Library
… Characterization of cinalukast (1) on therapeutically relevant nuclear receptors revealed … To prioritize compounds for synthesis, we docked all 27 cinalukast analogues into the PPARα …
M Föller, M Braun, SM Qadri, E Lang… - European journal of …, 2010 - Wiley Online Library
… was significantly blunted by the leukotriene receptor CysLT1 antagonist cinalukast (1 μM). … membrane scrambling, effects significantly attenuated by the CysLT1 antagonist cinalukast. …
Number of citations: 60 onlinelibrary.wiley.com
M Foller, H Mahmud, S Gu, K Wang… - Acta physiologica …, 2009 - researchgate.net
… Glucose depletion similarly increased annexin V-binding, an effect significantly blunted in the presence of the leukotriene receptor antagonist cinalukast (1 µM) or the 5-lipoxygenase …
Number of citations: 82 www.researchgate.net
J Gunasinghe, SS Hwang, WK Yam… - Journal of …, 2023 - Taylor & Francis
… Our results showed that the binding of Cinalukast and ATP to the E1 binding site was driven … The binding free energies also showed that Cinalukast had a higher affinity for the binding …
Number of citations: 3 www.tandfonline.com
TE Bozkurt, I Sahin‐Erdemli… - Fundamental & clinical …, 2012 - Wiley Online Library
In the present study, we investigated the mediators involved in the potentiation of antigen‐induced contractions by indomethacin in tracheas isolated from ovalbumin (OA)‐sensitized …
Number of citations: 3 onlinelibrary.wiley.com
I Ruiz, Q Nevers, E Hernández, N Ahnou… - Antimicrobial Agents …, 2020 - Am Soc Microbiol
… , cinalukast, and SR2640 was tested in the absence or in the presence of 50 μM MK-571 in Huh7.5 HCV-SGR cells. As shown in Fig. 4A and B, respectively, zafirlukast and cinalukast …
Number of citations: 7 journals.asm.org
M FOLLER, H MAHMUD, S GU, K WANG, E FLORIDE - jpp.krakow.pl
… Glucose depletion similarly increased annexin V-binding, an effect significantly blunted in the presence of the leukotriene receptor antagonist cinalukast (1 µM) or the 5-lipoxygenase …
Number of citations: 2 www.jpp.krakow.pl
RK Singh, R Tandon, SG Dastidar, A Ray - Journal of Asthma, 2013 - Taylor & Francis
Objective and methods: Leukotrienes (LTs) including cysteinyl leukotrienes (CysLTs) and LTB 4 are the most potent inflammatory lipid mediators and play a central role in the …
Number of citations: 144 www.tandfonline.com

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